Halobetasol propionate Halobetasol propionate Halobetasol Propionate is the propionate salt form of halobetasol, a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. Halobetasol, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, halobetasol reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.
Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name: Vulcanchem
CAS No.: 66852-54-8
VCID: VC20764234
InChI: InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1
SMILES:
Molecular Formula: C25H31ClF2O5
Molecular Weight: 485.0 g/mol

Halobetasol propionate

CAS No.: 66852-54-8

VCID: VC20764234

Molecular Formula: C25H31ClF2O5

Molecular Weight: 485.0 g/mol

* For research use only. Not for human or veterinary use.

Halobetasol propionate - 66852-54-8

Description Halobetasol Propionate is the propionate salt form of halobetasol, a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. Halobetasol, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, halobetasol reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.
Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
CAS No. 66852-54-8
Product Name Halobetasol propionate
Molecular Formula C25H31ClF2O5
Molecular Weight 485.0 g/mol
IUPAC Name [(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1
Standard InChIKey BDSYKGHYMJNPAB-KXBWIIEKSA-N
Isomeric SMILES CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Canonical SMILES CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
Physical Description Solid
Solubility 7.57e-03 g/L
Synonyms 6 alpha-fluoroclobetasol 17-propionate
6-fluoroclobetasol 17-propionate
CGP 14 458
CGP 14458
CGP-14458
halobetasol
halobetasol propionate
ulobetasol
Ultravate
PubChem Compound 145706202
Last Modified Sep 12 2023

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